molecular formula C11H11ClN4 B1465755 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine CAS No. 1248254-94-5

6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

Cat. No. B1465755
CAS RN: 1248254-94-5
M. Wt: 234.68 g/mol
InChI Key: PVSHWNGSRAQVKO-UHFFFAOYSA-N
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Description

“6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H11ClN4 . It is a pyrimidinamine derivative, which are considered promising compounds in various fields due to their outstanding activity .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives often involves the use of pyrimidifen as a template according to the bioisosterism . The process often involves the reaction of substituted aldehydes, HCl, DMF, reflux, and POCl3 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrimidinamine core, which is a common structural motif in many chemical compounds .


Chemical Reactions Analysis

Pyrimidinamine derivatives, including “this compound”, are known for their challenging coupling with (hetero)aryl electrophiles . The 2-pyridyl boronic acids, which are often used in these reactions, are notorious for their instability and poor reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound 6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, while not directly mentioned, appears to be related to various synthesized heterocyclic compounds with potential applications in scientific research. For example, Schmidt (2002) synthesized stable betainic pyrimidinaminides, demonstrating the versatility of pyrimidinamine derivatives in creating structurally diverse molecules. These compounds, formed through nucleophilic substitution on trichloropyrimidines, illustrate the chemical reactivity and potential utility of pyrimidinamine-based structures in various applications, such as materials science or catalysis (Schmidt, 2002).

Chemical Reactions and Derivatives

Research by Fikry et al. (2015) explored the reactions of benzimidazole derivatives, leading to the creation of compounds with potential bioactivity. Although not directly related, the methodologies employed in the synthesis of such complex molecules highlight the broader utility of pyrimidin-4-amine derivatives in synthesizing bioactive compounds. Such research underscores the compound's relevance in medicinal chemistry, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications (Fikry et al., 2015).

Biological Activity

Chen and Shi (2008, 2009) described the synthesis and preliminary biological evaluation of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines. These compounds, synthesized from chloromethyl-pyridine derivatives, displayed moderate to weak fungicidal and insecticidal activities. This research signifies the potential of pyrimidin-4-amine derivatives in developing new agrochemicals (Chen & Shi, 2008).

Antimicrobial Applications

Afrough et al. (2019) introduced a novel methodology for synthesizing derivatives that incorporate the pyrimidin-4-yl moiety. These compounds were evaluated for their antibacterial activity, highlighting the potential of such derivatives in developing new antimicrobial agents. The structural versatility of pyrimidin-4-amine derivatives, as demonstrated, is crucial for designing compounds with targeted biological activities (Afrough et al., 2019).

Mechanism of Action

The mechanism of action of pyrimidinamine derivatives often involves the inhibition of certain enzymes or pathways. For instance, some pyrimidinamine derivatives have been found to inhibit PI3K, a lipid kinase involved in cancer progression .

Future Directions

The future directions for the research and development of pyrimidinamine derivatives, including “6-chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine”, could involve the development of more efficient synthesis methods, the exploration of their potential applications in various fields, and the investigation of their safety and environmental impact .

properties

IUPAC Name

6-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4/c12-10-6-11(16-8-15-10)14-5-3-9-2-1-4-13-7-9/h1-2,4,6-8H,3,5H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSHWNGSRAQVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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